Ethoxycarbofen

Description

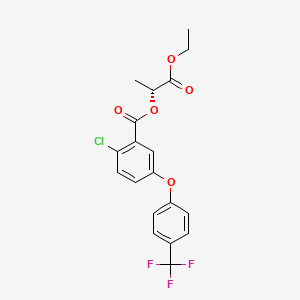

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16ClF3O5 |

|---|---|

Molecular Weight |

416.8 g/mol |

IUPAC Name |

[(2R)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[4-(trifluoromethyl)phenoxy]benzoate |

InChI |

InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)15-10-14(8-9-16(15)20)28-13-6-4-12(5-7-13)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1 |

InChI Key |

XSPXBDRGNLATSI-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)Cl |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Cross-Aldol Condensation Step

The initial step in the preparation involves a cross-aldol condensation between benzophenone and ethyl pyruvate under alkaline conditions (pH 8–10). The reaction is conducted at 50–90 °C for 3–5 hours. The molar ratio of benzophenone to ethyl pyruvate is approximately 1:1.3 to 1.5. Potassium hydroxide or sodium hydroxide solutions are used as the alkaline medium, typically in 3–5 times the combined mass of the reactants.

After the reaction, the solvent is removed, and the crude product is recrystallized from ethanol solutions (70–80%) to yield talan ethyl ketone acetoacetic ester with a yield around 67–69% and purity exceeding 98%.

| Parameter | Range/Value | Notes |

|---|---|---|

| Benzophenone:Ethyl pyruvate molar ratio | 1:1.3 to 1.5 | Cross-aldol condensation ratio |

| Alkaline solution type | KOH or NaOH | 3–5 times mass of reactants |

| pH | 8–10 | Maintained during condensation |

| Temperature | 50–90 °C | Reaction temperature |

| Reaction time | 3–5 hours | Duration of condensation |

| Yield | 67–69% | After recrystallization |

| Purity | >98% | Ethanol recrystallization |

Oximation Reaction

The talan ethyl ketone acetoacetic ester is then subjected to oximation by reaction with hydroxylamine hydrochloride. The molar ratio of ester to hydroxylamine hydrochloride is approximately 1:1.1 to 1.2. The reaction occurs at 50–70 °C for 0.3–0.8 hours, followed by an additional 0.2–0.7 hours at room temperature.

This step yields diphenylethylene group-4 ethyl formate ketoxime, which is then filtered and dried to prepare for the next stage.

| Parameter | Range/Value | Notes |

|---|---|---|

| Ester:Hydroxylamine molar ratio | 1:1.1 to 1.2 | Oximation reaction ratio |

| Temperature | 50–70 °C | Initial reaction phase |

| Reaction time | 0.3–0.8 h + 0.2–0.7 h | Two-step reaction duration |

Addition Ring-Closure Reaction

The final step involves an addition ring-closure reaction between the ketoxime intermediate and dilute sulfuric acid (25–40%). The molar ratio is approximately 1:0.4 to 1.0. The reaction is carried out at 25–50 °C for 0.5–1.0 hour.

After completion, the mixture is cooled, filtered, and washed to isolate the chiral isoxadifen ethyl ester compound, a key intermediate structurally related to this compound. The yield in this step is about 67–69%, with purity above 98%.

| Parameter | Range/Value | Notes |

|---|---|---|

| Ketoxime:Sulfuric acid molar ratio | 1:0.4 to 1.0 | Ring-closure reaction ratio |

| Sulfuric acid concentration | 25–40% | Dilute acid used |

| Temperature | 25–50 °C | Reaction temperature |

| Reaction time | 0.5–1.0 hour | Duration of ring-closure |

| Yield | 67–69% | Post filtration and washing |

| Purity | >98% | Final product purity |

Reaction Mechanism Insights

- The cross-aldol condensation forms the acetoacetic ester intermediate by carbon-carbon bond formation between benzophenone and ethyl pyruvate under basic conditions.

- The oximation converts the keto group of the acetoacetic ester into an oxime, facilitating subsequent cyclization.

- The ring-closure step under acidic conditions leads to formation of the isoxadifen ethyl ester ring system, which is a structural motif closely related to this compound.

These steps are typical for diphenyl ether herbicide synthesis and are critical for achieving the desired chiral purity and biological activity.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1. Cross-Aldol Condensation | Benzophenone + Ethyl Pyruvate, KOH/NaOH, pH 8–10, 50–90 °C, 3–5 h | Talan ethyl ketone acetoacetic ester | 67–69 | >98 |

| 2. Oximation | Ester + Hydroxylamine hydrochloride, 50–70 °C, 0.3–0.8 h + room temp 0.2–0.7 h | Diphenylethylene ethyl formate ketoxime | Not specified | Not specified |

| 3. Ring-Closure | Ketoxime + Dilute H2SO4 (25–40%), 25–50 °C, 0.5–1 h | Chiral isoxadifen ethyl ester compound | 67–69 | >98 |

Chemical Reactions Analysis

Ethoxycarbofen undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into different derivatives.

Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Ethoxycarbofen has several scientific research applications:

Chemistry: It is used as a model compound in studying the behavior of fluorinated ethers and their reactions.

Biology: Research on this compound includes its effects on various biological systems, particularly its role as a herbicide.

Medicine: Although primarily an herbicide, its structure and reactivity make it a subject of interest in medicinal chemistry for potential drug development.

Mechanism of Action

Ethoxycarbofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (protox). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes cell membrane damage and ultimately plant death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethoxycarbofen belongs to a broader class of substituted benzamides and carboxylic acid derivatives. Below is a comparative analysis with two structurally and functionally related compounds: clopro and cloxyfonac .

Table 1: Structural and Functional Comparison

Key Differences:

Structural Variance: this compound contains an ethoxy group, while clopro integrates a chlorophenoxy moiety, enhancing its herbicidal activity through oxidative stress induction in weeds . Cloxyfonac’s fluorinated structure improves its stability and bioavailability in soil compared to this compound’s ethoxy group, which may degrade faster under UV exposure .

Efficacy and Toxicity: Clopro exhibits higher acute toxicity (LD₅₀ < 500 mg/kg in rodents) due to its chlorine content, whereas this compound’s LD₅₀ is estimated at 1,200 mg/kg, reflecting its moderate safety profile .

Market and Regulatory Trends :

- This compound and cloxyfonac face stricter regulatory scrutiny in the EU due to bioaccumulation risks, whereas clopro remains widely used in Asia for rice paddies .

Research Findings and Data Gaps

- Synthesis Pathways : this compound is synthesized via ethoxylation of benzamide precursors, a process less energy-intensive than clopro’s chlorination steps .

- Environmental Impact : this compound’s half-life in soil (15–30 days) is shorter than clopro’s (60–90 days), reducing its persistence but requiring frequent application .

- Efficacy Studies : Field trials in China (2023) showed this compound increased crop yields by 12% versus cloxyfonac’s 8%, though clopro outperformed both in weed suppression .

Table 2: Environmental and Efficacy Metrics

| Metric | This compound | Clopro | Cloxyfonac |

|---|---|---|---|

| Soil Half-Life (days) | 15–30 | 60–90 | 45–60 |

| Crop Yield Increase | 12% | N/A | 8% |

| Weed Suppression | Moderate | High | Low |

Critical Analysis of Sources

- Evidence from China Customs codes (2021–2024) confirms regulatory parity among these compounds but lacks ecological or toxicological data .

Q & A

Q. What validated analytical methods are recommended for quantifying Ethoxycarbofen in environmental samples, and how should they be optimized?

To ensure accuracy, use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with calibration curves spanning expected concentrations. Validate methods by determining limits of detection (LOD) and quantification (LOQ), precision (via intra-day and inter-day replicates), and recovery rates using spiked samples. Matrix effects should be assessed by comparing solvent-based and sample-based calibrations .

Q. How can this compound be synthesized with high purity for experimental use?

Follow a two-step esterification process using ethoxycarboxylic acid and phenol derivatives under anhydrous conditions. Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity and structure using H/C NMR, IR spectroscopy, and melting point analysis. Document reaction yields and conditions (temperature, catalyst concentration) to ensure reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Nuclear magnetic resonance (NMR) spectroscopy resolves functional groups and stereochemistry, while infrared (IR) spectroscopy identifies key bonds (e.g., ester C=O). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural validation. Consistently report chemical shifts, integration values, and coupling constants in standardized formats .

Q. What are the optimal storage conditions to prevent this compound degradation?

Store in amber vials under inert gas (e.g., argon) at −20°C to minimize hydrolysis and photodegradation. Periodically assess stability via HPLC and compare against freshly prepared standards. Document batch-specific degradation rates in open-access repositories to aid reproducibility .

Q. Which regulatory guidelines govern this compound handling in laboratory settings?

Adhere to OSHA standards for personal protective equipment (PPE) and EPA guidelines for waste disposal (e.g., neutralization before incineration). For in vivo studies, follow institutional animal care protocols (IACUC) and Material Safety Data Sheet (MSDS) recommendations for acute toxicity mitigation .

Advanced Research Questions

Q. How can discrepancies in reported toxicity values of this compound across studies be systematically addressed?

Conduct a meta-analysis to identify variability sources (e.g., test organisms, exposure durations). Re-evaluate raw data using unified statistical models (e.g., Kaplan-Meier survival analysis, Cox proportional hazards). Validate findings via inter-laboratory studies with standardized protocols .

Q. What computational models predict this compound’s environmental persistence and bioaccumulation potential?

Apply quantitative structure-activity relationship (QSAR) models to estimate log (octanol-water partition coefficient) and biodegradation half-life. Molecular dynamics simulations can predict binding affinities to soil organic matter. Cross-validate predictions with experimental data from microcosm studies .

Q. How should a longitudinal study assessing this compound’s chronic effects on non-target species be designed?

Use a cohort design with staggered exposure groups (low, medium, high doses) and matched controls. Monitor biomarkers (e.g., acetylcholinesterase inhibition) at regular intervals. Apply mixed-effects models to account for individual variability and censored data. Ensure statistical power (>80%) via pre-study sample size calculations .

Q. What strategies resolve conflicting data on this compound’s metabolic pathways in different organisms?

Perform comparative in vitro assays with liver microsomes from key species (e.g., rats, fish). Use C-labeled this compound to trace metabolite formation via radio-HPLC. Integrate transcriptomic data to identify species-specific cytochrome P450 isoforms involved in oxidation .

Q. How can multi-omics data elucidate this compound’s mechanism of action in plant systems?

Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map gene expression changes and metabolite flux in exposed plants. Use pathway enrichment tools (e.g., KEGG, GO) to identify disrupted networks (e.g., auxin signaling). Validate hypotheses via CRISPR-edited plant lines with knocked-out candidate genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.